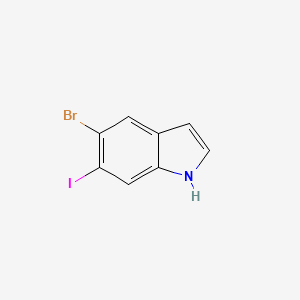

5-bromo-6-iodo-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBYXSFYQDBLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646818 | |

| Record name | 5-Bromo-6-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-06-5 | |

| Record name | 5-Bromo-6-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of Dihalogenated Indoles in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-6-iodo-1H-indole

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active molecules and its capacity to engage with multiple biological receptors.[1][2] From the essential amino acid tryptophan to complex natural products and synthetic drugs, the indole nucleus is a recurring motif.[1] Halogenation of this scaffold is a powerful strategy employed by medicinal chemists to modulate a compound's physicochemical properties.[3] The introduction of halogens can enhance lipophilicity, improve metabolic stability, and introduce specific, high-affinity interactions such as halogen bonding, thereby increasing binding potency and selectivity for a biological target.[3][4][5]

This guide focuses on a specific, synthetically valuable dihalogenated indole: This compound . This molecule is not merely a static entity but a versatile intermediate. The differential reactivity of the C-Br and C-I bonds under various cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for sequential, site-selective functionalization. This opens a pathway to complex, polysubstituted indoles that are otherwise difficult to access, making it a key building block for creating libraries of novel compounds in drug development programs.

This document provides a comprehensive overview of a robust synthetic route to this compound, explains the rationale behind the chosen methodology, and details the rigorous analytical techniques required to confirm its structural integrity and purity.

Part 1: A Logic-Driven Synthetic Strategy

The synthesis of this compound is best approached via a regioselective electrophilic aromatic substitution. The core logic is to begin with a readily available, monosubstituted indole to control the initial halogen placement, followed by a second directed halogenation.

Foundational Choices: Starting Material and Reaction Trajectory

The selected starting material is 5-bromo-1H-indole . This choice is strategic for several reasons:

-

Commercial Availability: 5-bromo-1H-indole is a common and relatively inexpensive starting material, making the synthesis scalable and cost-effective.[6]

-

Regiocontrol: Starting with the bromine atom fixed at the C5 position simplifies the subsequent reaction, as we only need to control the introduction of iodine.

-

Electronic Directing Effects: The indole nucleus is an electron-rich aromatic system, highly activated towards electrophilic attack. The most reactive position is typically C3. However, the existing substituent and reaction conditions can be manipulated to favor substitution on the benzene ring portion of the scaffold.

The chosen reaction is the direct iodination of 5-bromo-1H-indole using an electrophilic iodine source.

The Iodination Reaction: Mechanism and Reagent Selection

The introduction of iodine onto the 5-bromo-1H-indole core proceeds via an electrophilic aromatic substitution mechanism. The electron-rich indole ring acts as a nucleophile, attacking an electrophilic iodine species (I⁺).

Choice of Iodinating Agent: While various iodinating reagents exist, N-Iodosuccinimide (NIS) is selected as the optimal choice for this transformation.

-

Causality: NIS is preferred over harsher reagents like I₂/HNO₃ or ICl because it generates the electrophilic iodine species under milder, more controlled conditions. This minimizes the risk of side reactions, such as oxidation of the indole ring or non-selective poly-halogenation. The succinimide byproduct is also easily removed during workup.

Regioselectivity Explained: In the electrophilic substitution of 5-bromo-1H-indole, the incoming electrophile (I⁺) is directed to the C6 position. This outcome is governed by the combined electronic effects of the fused pyrrole ring and the C5-bromo substituent. The pyrrole ring strongly activates the entire bicyclic system, particularly the benzene portion. The bromine at C5 is a deactivating group but directs ortho and para to itself. The C6 position is ortho to the bromine and is electronically activated by the adjacent pyrrole moiety, making it the most favorable site for the second electrophilic attack.

Synthetic Workflow Diagram

The overall synthetic plan is a straightforward and efficient one-step transformation.

Caption: Synthetic workflow for this compound.

Part 2: Experimental Protocol

This protocol is a self-validating system; adherence to the steps followed by the rigorous characterization outlined in Part 3 will ensure the successful synthesis and verification of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 5-bromo-1H-indole | ≥98% Purity | Sigma-Aldrich |

| N-Iodosuccinimide (NIS) | ≥98% Purity | Sigma-Aldrich |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |

| Brine (Saturated NaCl solution) | - | - |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-indole (1.96 g, 10.0 mmol, 1.0 equiv.).

-

Dissolution: Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all the solid has dissolved.

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

-

Expert Rationale: Cooling the reaction mixture is crucial to control the reaction rate and prevent potential side reactions. Electrophilic halogenations on activated rings can be highly exothermic.

-

-

Reagent Addition: Slowly add N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 equiv.) portion-wise over 15 minutes. Ensure the temperature does not rise above 5 °C during the addition.

-

Expert Rationale: A slight excess of NIS ensures complete consumption of the starting material. Portion-wise addition is another measure to control the reaction's exothermicity.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot (visualized under UV light at 254 nm) is no longer visible.

-

Quenching: Upon completion, pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

-

Expert Rationale: The sodium thiosulfate solution quenches any unreacted NIS and elemental iodine, preventing their interference in the subsequent workup and purification.

-

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.

-

Expert Rationale: The NaHCO₃ wash removes any acidic impurities (like succinimide), and the brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the desired product (as determined by TLC) and concentrate to afford pure this compound as a solid.

Part 3: Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized this compound. The data presented below are the expected results based on established principles of spectroscopy and analysis of structurally similar compounds.[7]

Physical and Chemical Properties

| Property | Expected Value |

| Molecular Formula | C₈H₅BrIN |

| Molecular Weight | 321.94 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally (TBD) |

| Solubility | Soluble in DMSO, Acetone, Ethyl Acetate; Sparingly soluble in Hexanes |

Spectroscopic Data

The proton NMR spectrum is expected to show five distinct signals, confirming the presence of all non-exchangeable protons on the indole core.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 - 12.0 | br s | 1H | NH -1 | The acidic indole proton, typically a broad singlet, significantly downfield. |

| ~8.0 - 8.2 | s | 1H | CH -4 | Aromatic proton at C4 appears as a singlet due to the lack of adjacent protons (blocked by C5-Br). |

| ~7.8 - 8.0 | s | 1H | CH -7 | Aromatic proton at C7 appears as a singlet due to the lack of adjacent protons (blocked by C6-I). |

| ~7.4 - 7.6 | t (or dd) | 1H | CH -2 | Pyrrole ring proton, coupled to C3-H. May appear as a triplet due to coupling with N-H. |

| ~6.5 - 6.7 | t (or dd) | 1H | CH -3 | Pyrrole ring proton, coupled to C2-H. Typically upfield relative to other aromatic protons. |

The carbon NMR spectrum should display 8 distinct signals, corresponding to each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~138-140 | C-7a | Bridgehead carbon adjacent to the nitrogen. |

| ~128-130 | C-3a | Bridgehead carbon. |

| ~125-127 | C-2 | Pyrrole ring carbon. |

| ~122-124 | C-4 | Aromatic CH carbon. |

| ~115-117 | C-7 | Aromatic CH carbon, shifted upfield by the adjacent nitrogen. |

| ~112-114 | C-5 | Carbon bearing the bromine atom. |

| ~101-103 | C-3 | Pyrrole ring carbon, typically shielded. |

| ~85-90 | C-6 | Carbon bearing the iodine atom; significantly shielded by the heavy atom effect of iodine. |

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

| Parameter | Expected Value |

| Calculated m/z | For [M+H]⁺ (C₈H₆BrIN⁺): 322.8723 |

| Observed m/z | To be determined experimentally (within ± 5 ppm) |

| Isotopic Pattern | A characteristic 1:1 doublet for [M+H]⁺ and [M+2+H]⁺ due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |

Characterization Logic Diagram

This diagram illustrates the relationship between the synthesized compound and the analytical methods used for its validation.

Caption: A logical map of the characterization process.

References

- BenchChem. The Discovery and Enduring Legacy of Halogenated Indoles: From Ancient Dyes to Modern Therapeutics. BenchChem Technical Guides.

- Supporting Information for "Regioselective C5−H Direct Iodination of Indoles". The Royal Society of Chemistry.

- Silva, M., et al. Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules.

- Neubauer, L., & Brown, M. K. Halogenase engineering and its utility in medicinal chemistry. Current Opinion in Chemical Biology.

- García-Reyes, B., et al. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters.

- Wilcken, R., et al. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.

- Al-Fahaad, M., et al. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences.

-

Organic Chemistry Portal. Synthesis of indoles. . Available from:

- Gönciová, G., et al. Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers.

- PubChem. 5-Bromoindole. PubChem Compound Summary for CID 24905.

- Sigma-Aldrich. 5-Bromoindole. Product Page.

Sources

- 1. Indole-Containing Metal Complexes and Their Medicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-6-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Core Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its fundamental physicochemical properties. These parameters govern its behavior in both chemical and biological systems.

Structural and Identification Data

| Property | Value | Source |

| IUPAC Name | 5-bromo-6-iodo-1H-indole | [1] |

| CAS Number | 1000343-06-5 | [1][2] |

| Molecular Formula | C₈H₅BrIN | [1] |

| Molecular Weight | 321.94 g/mol | [2] |

| Canonical SMILES | C1=C(C=C2C(=C1Br)C=CN2)I | [1] |

| InChI Key | PMBYXSFYQDBLEF-UHFFFAOYSA-N | [1] |

Predicted and Inferred Physicochemical Properties

Direct experimental data for several key physicochemical properties of this compound are not extensively reported in the public domain. However, by leveraging data from structurally similar compounds and computational models, we can establish reliable estimates.

| Property | Estimated Value | Basis for Estimation |

| Melting Point (°C) | ~200-210 | Based on the melting point of methyl 6-bromo-5-iodo-1H-indole-3-carboxylate (205–206 °C)[3]. The absence of the carboxylate group may slightly lower the melting point. |

| logP | 3.5 - 4.5 | Calculated based on the increased lipophilicity imparted by the two halogen substituents. For comparison, the logP of 5-bromoindole is 2.449[4]. The addition of iodine is expected to significantly increase this value. |

| pKa (N-H) | 15.5 - 16.5 | The pKa of the indole N-H is approximately 17. Electron-withdrawing halogen substituents are expected to slightly increase the acidity (lower the pKa)[4]. |

| Aqueous Solubility | Very Low | Halogenated indoles generally exhibit poor water solubility, which is expected to be exacerbated by the presence of two heavy halogens. |

Synthesis of this compound

A plausible synthetic route to this compound can be devised based on established methods for the halogenation of indoles. A direct and regioselective approach is often preferred to minimize synthetic steps and maximize yield.

Proposed Synthetic Pathway: Sequential Halogenation

A logical approach involves the sequential halogenation of indole. Given the directing effects of the substituents, starting with the bromination at the 5-position followed by iodination at the 6-position is a viable strategy.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 5-bromo-1H-indole

-

To a solution of 1H-indole (1 equivalent) in acetonitrile (MeCN), add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-1H-indole.

Causality: The use of NBS in acetonitrile is a standard and effective method for the regioselective bromination of indoles at the 5-position[5]. The electron-rich nature of the indole ring facilitates electrophilic substitution, and the 5-position is often favored.

Step 2: Synthesis of this compound

-

Dissolve 5-bromo-1H-indole (1 equivalent) in dichloromethane (CH₂Cl₂).

-

Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution.

-

Add trifluoroacetic acid (TFA) (0.1 equivalents) to catalyze the reaction.

-

Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate and sodium thiosulfate solutions.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield this compound.

Causality: Direct C-H iodination of indoles can be achieved using NIS as the iodine source[3]. The presence of an acid catalyst like TFA activates the NIS, facilitating the electrophilic substitution at the electron-rich 6-position of the 5-bromoindole intermediate.

Spectroscopic Characterization

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents. A broad singlet for the N-H proton is anticipated around δ 11-12 ppm. The aromatic protons at positions 2, 3, 4, and 7 will appear as singlets or doublets, with their chemical shifts pushed downfield compared to unsubstituted indole. A ¹H NMR spectrum for the parent compound is available, which can serve as a reference[6].

-

¹³C NMR: The carbon NMR will provide information on the carbon skeleton. The carbons directly attached to the halogens (C-5 and C-6) will exhibit characteristic chemical shifts. The other carbon signals will also be shifted due to the electronic effects of the substituents. For comparison, the ¹³C NMR data for methyl 6-bromo-5-iodo-1H-indole-3-carboxylate shows signals at δ 139.3, 117.5, 115.4, 112.9, 109.6, 105.1, 101.0, 92.5, 82.0, and 48.8 ppm[3].

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The expected [M+H]⁺ for C₈H₆BrIN would be approximately 322.87.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands. A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration is expected. Aromatic C-H stretching vibrations will appear around 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will be observed in the 1600-1450 cm⁻¹ region. The C-Br and C-I stretching vibrations will be found in the fingerprint region at lower wavenumbers. The IR spectrum of 5-bromoindole is available for comparison[7].

Solubility and Lipophilicity

Solubility Profile

This compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in non-polar solvents like hexane is likely to be limited. Due to its non-polar nature and lack of easily ionizable groups, its solubility in water is predicted to be very low.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The presence of two large, lipophilic halogen atoms will significantly increase the logP value compared to unsubstituted indole. An estimated logP in the range of 3.5 to 4.5 suggests high lipophilicity.

Experimental Determination of logP (Shake-Flask Method)

-

Prepare a stock solution of this compound in n-octanol.

-

Mix a known volume of the octanol stock solution with a known volume of water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculate the logP value using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

Caption: Workflow for experimental logP determination.

Acidity and Basicity (pKa)

The pKa of the indole N-H proton is an important parameter that influences its reactivity and its interactions in biological systems. The electron-withdrawing nature of the bromine and iodine atoms is expected to make the N-H proton slightly more acidic than that of unsubstituted indole.

Potentiometric Titration for pKa Determination

-

Dissolve a precise amount of this compound in a suitable solvent system (e.g., a mixture of an organic solvent and water) to ensure solubility.

-

Use a calibrated pH meter with an electrode suitable for the chosen solvent system.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the midpoint of the titration curve, where half of the indole has been deprotonated.

Stability and Reactivity

Halogenated indoles are generally stable compounds under normal laboratory conditions. However, they can be sensitive to strong light and oxidizing agents. The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage, for instance, in certain photochemical reactions or under strongly reductive conditions.

The presence of two different halogens at positions 5 and 6 opens up a wide range of possibilities for selective cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds can be exploited to introduce different substituents sequentially, making this compound a highly versatile synthetic intermediate.

Conclusion

This compound is a valuable and versatile building block in synthetic chemistry. While a complete experimental dataset for all its physicochemical properties is still emerging, this guide provides a solid foundation based on available data, inferences from related compounds, and established analytical methodologies. A thorough understanding of its properties, as outlined in this document, is crucial for its effective application in the design and synthesis of novel molecules with potential applications in medicine and materials science.

References

-

ChemRxiv. (n.d.). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Wang, L., et al. (n.d.). Regioselective C5−H Direct Iodination of Indoles.

-

ResearchGate. (2025). Partition coefficient determination of a series of isoindolines-2-substituted and its correlation with their antiproliferative activity on HeLa cells. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromoindole. Retrieved from [Link]

-

ResearchGate. (n.d.). Titration curves of indole in different solvent mixtures at 25 o C. Retrieved from [Link]

-

IUCrData. (2020). Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. Retrieved from [Link]

- Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(7).

-

Cheméo. (n.d.). Chemical Properties of 1H-Indole, 5-bromo- (CAS 10075-50-0). Retrieved from [Link]

-

ResearchGate. (2025). Quantum-chemical investigation of the dependence of p K a on the calculated energy of proton removal for certain derivatives of indole and phenol. Retrieved from [Link]

- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.

- The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals.

-

ResearchGate. (2025). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Retrieved from [Link]

-

ACS Publications. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Retrieved from [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

PubMed. (2009). Bromoiodinanes with an I(III)-Br bond: preparation, X-ray crystallography and reactivity as electrophilic brominating agents. Retrieved from [Link]

-

ResearchGate. (2025). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 5,6-Dibromo-1H-indole-2,3-dione. Retrieved from [Link]

-

MDPI. (2026). Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. Retrieved from [Link]

-

ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Retrieved from [Link]

-

PubMed Central. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Retrieved from [Link]

-

eScholarship. (n.d.). X-Ray Characterization of an EDA Complex which Drives the Photochemical Alkylation of Indoles*. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

- Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.

-

ResearchGate. (2025). The direct C–H halogenations of indoles. Retrieved from [Link]

-

ACS Publications. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. Retrieved from [Link]

-

Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

PubMed. (1987). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Retrieved from [Link]

-

NIST. (n.d.). Indole. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. Understanding the Role of pKa in Indole Synthesis: A Comprehensive Review - Articles Factory [articlesfactory.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Bromoindole(10075-50-0) 1H NMR spectrum [chemicalbook.com]

- 7. 5-Bromoindole(10075-50-0) IR Spectrum [chemicalbook.com]

Spectroscopic Characterization of 5-bromo-6-iodo-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the novel halogenated indole, 5-bromo-6-iodo-1H-indole. Indole derivatives are a cornerstone in medicinal chemistry, and the introduction of halogens at specific positions can significantly modulate their biological activity. A thorough understanding of the structural and electronic properties of these molecules is paramount for rational drug design. This document synthesizes available spectroscopic data with predictive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore the expected spectral signatures of this compound, explain the underlying principles for the experimental choices, and provide robust protocols for data acquisition and interpretation.

Introduction: The Significance of Dihalogenated Indoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Halogenation of the indole ring is a common strategy to enhance properties such as metabolic stability, binding affinity, and membrane permeability. The specific placement of different halogens, such as bromine and iodine, on the benzene portion of the indole nucleus in this compound creates a unique electronic and steric profile, making it a valuable building block for novel therapeutic agents.

Accurate spectroscopic characterization is the bedrock of chemical synthesis and drug development. It provides irrefutable evidence of a molecule's identity, purity, and conformation. This guide is intended to be a comprehensive resource for researchers working with this compound, offering both foundational knowledge and practical insights into its spectroscopic properties.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a unique substitution pattern on the indole core. The presence of two different, bulky halogens at adjacent positions influences the electron distribution and geometry of the molecule, which in turn dictates its spectroscopic behavior.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the indole ring.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~11.5 | br s | 1H | N-H | The acidic proton on the nitrogen of the indole ring typically appears as a broad singlet at a downfield chemical shift. Its position is solvent and concentration-dependent. |

| ~7.8 | s | 1H | H4 | The proton at C4 is adjacent to the electron-withdrawing bromine atom and will be deshielded, appearing as a singlet due to the absence of adjacent protons. |

| ~7.5 | d | 1H | H7 | The proton at C7 is part of the benzene ring and is expected to be a doublet, coupled to H6 (which is substituted with iodine). The bulky iodine atom will influence its chemical shift. |

| ~7.2 | t | 1H | H2 | The proton at C2 of the pyrrole ring is expected to be a triplet due to coupling with the H3 protons. |

| ~6.5 | t | 1H | H3 | The proton at C3 is also expected to be a triplet, coupled to the H2 proton. |

Expertise & Experience: The choice of DMSO-d₆ as a solvent is crucial for observing the N-H proton, which might exchange too rapidly in protic solvents like methanol. The predicted chemical shifts are based on the analysis of related halogenated indoles and the known electronic effects of bromine and iodine.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| ~138 | C7a | Quaternary carbon at the ring junction. |

| ~128 | C3a | Quaternary carbon at the other ring junction. |

| ~125 | C2 | Carbon in the pyrrole ring. |

| ~122 | C4 | Carbon bearing a proton, deshielded by the adjacent bromine. |

| ~120 | C7 | Carbon bearing a proton. |

| ~115 | C5 | Carbon attached to bromine; its chemical shift is significantly influenced by the heavy atom effect. |

| ~102 | C3 | Carbon in the pyrrole ring. |

| ~85 | C6 | Carbon attached to iodine; the chemical shift is shifted significantly upfield due to the heavy atom effect of iodine. |

Trustworthiness: These predictions are grounded in the well-established principles of substituent effects in ¹³C NMR. The "heavy atom effect" of bromine and particularly iodine is expected to cause a significant upfield shift for the directly attached carbons (C5 and C6).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality and Insights |

| ~3400 | Medium, Sharp | N-H stretch | The N-H stretching vibration of the indole ring is a characteristic and readily identifiable peak.[2] |

| ~3100-3000 | Medium | Aromatic C-H stretch | These absorptions are characteristic of C-H bonds on the aromatic and pyrrole rings.[3] |

| ~1600-1450 | Medium to Strong | C=C stretching (aromatic) | These bands arise from the carbon-carbon double bond stretching vibrations within the indole ring system. |

| ~800-600 | Strong | C-Br and C-I stretch | The carbon-halogen stretching vibrations for bromine and iodine occur in the fingerprint region and can be difficult to assign definitively without comparative analysis. |

Authoritative Grounding: The interpretation of IR spectra is based on extensive empirical data correlating vibrational frequencies with specific functional groups. The N-H stretch around 3400 cm⁻¹ is a hallmark of the indole moiety.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation analysis.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Given the molecular formula C₈H₅BrIN, the exact mass will be approximately 320.86 g/mol . The isotopic pattern of the molecular ion will be highly characteristic due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and iodine (monoisotopic at ¹²⁷I). This will result in a pair of peaks for the molecular ion (M⁺ and M+2⁺) of nearly equal intensity.

-

Key Fragmentation Pathways: Fragmentation of halogenated indoles often involves the loss of the halogen atoms.[4][5][6]

Self-Validating System: The unique isotopic signature of the molecular ion and its fragments containing bromine provides a built-in validation of the elemental composition.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Acquire the ¹³C{¹H} NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

-

Instrument Setup (FT-IR Spectrometer):

-

Ensure the ATR accessory is clean.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Instrument Setup (EI-MS):

-

Set the ionization energy to 70 eV.

-

Set the appropriate mass range for detection (e.g., m/z 50-500).

-

-

Data Acquisition:

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the major fragment ions and propose fragmentation pathways.

-

Conclusion

This guide provides a comprehensive spectroscopic framework for the characterization of this compound. By combining predictive analysis with established spectroscopic principles and detailed experimental protocols, researchers are equipped with the necessary tools to confidently identify and analyze this important synthetic building block. The unique spectral features arising from the dihalogen substitution pattern serve as a reliable fingerprint for this molecule, paving the way for its application in the development of novel chemical entities.

References

-

Brennan, M. R., & Erickson, K. L. (1986). The preparation and spectral characterization of 2-haloindoles, 3-haloindoles, and 2,3-dihaloindoles. Heterocycles, 24(10), 2879-2885. [Link]

-

Li, J., et al. (2021). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 86(17), 11775–11784. [Link]

-

PubChem. (n.d.). 5-Bromoindole. National Center for Biotechnology Information. [Link]

-

Erickson, K. L., Brennan, M. R., Szmalc, F. S., Tansey, M. J., & Thornton, J. M. (1986). The preparation and spectral characterization of 2-haloindoles, 3-haloindoles, and 2,3-dihaloindoles. Heterocycles, 24(10), 2879. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]

-

Valeur, B., & Berberan-Santos, M. N. (2011). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemical & Photobiological Sciences, 10(4), 467-474. [Link]

-

Golen, J. A., & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione. IUCrData, 2(4), x170355. [Link]

-

ResearchGate. (n.d.). IR Absorption frequency of 4-amino-5-(indole-3-oyl)-2-phenylaminothiazole. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. In NIST Chemistry WebBook. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

-

Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 5. whitman.edu [whitman.edu]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Technical Guide to 5-bromo-6-iodo-1H-indole: Synthesis, Characterization, and Application in Drug Discovery

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically significant molecules.[1][2] Its inherent biological activity and synthetic versatility have established it as a "privileged scaffold" in drug discovery. Among the vast array of functionalized indoles, halogenated derivatives serve as exceptionally powerful building blocks. The introduction of halogen atoms provides synthetic handles for elaboration into more complex structures, primarily through metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of 5-bromo-6-iodo-1H-indole, a dihalogenated indole with significant potential for the synthesis of novel therapeutic agents. We will explore its fundamental properties, plausible synthetic routes, reactivity, and its strategic importance for researchers in chemical synthesis and drug development.

Physicochemical and Structural Properties

This compound is a solid, crystalline compound at room temperature. Its structure is characterized by an indole core with a bromine atom at the C5 position and an iodine atom at the C6 position of the benzene ring.

| Property | Value | Source |

| CAS Number | 1000343-06-5 | [3][4][5] |

| Molecular Formula | C₈H₅BrIN | [3] |

| Molecular Weight | 321.94 g/mol | [5] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | BrC1=CC2=C(C=C1I)NC=C2 | [3] |

| InChI Key | PMBYXSFYQDBLEF-UHFFFAOYSA-N | [3] |

Synthesis of this compound

Proposed Synthetic Workflow

The key challenge in this synthesis is achieving selective C6 iodination on the 5-bromoindole substrate. Electrophilic aromatic substitution on the indole ring typically favors the C3 position, followed by C5 and C7. However, with the C5 position blocked, the electronic properties of the bromine substituent and the indole nitrogen influence the regioselectivity of the second halogenation. Modern methods, such as directed C-H functionalization, offer precise control. For instance, iridium-catalyzed C-H borylation has been shown to be highly regioselective for the C6 position of indoles, which can then be converted to the iodide.[3] For the purpose of this guide, we will outline a classical electrophilic iodination, acknowledging that optimization would be required to favor the desired C6 isomer.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via electrophilic iodination of 5-bromo-1H-indole.

Materials:

-

5-bromo-1H-indole

-

N-Iodosuccinimide (NIS)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) (catalytic amount)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a solution of 5-bromo-1H-indole (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add N-Iodosuccinimide (1.1 eq).

-

Initiation: Add a catalytic amount of trifluoroacetic acid (TFA) to the mixture. The use of a strong acid can promote the halogenation.[6]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired this compound.

Rationale: The choice of NIS provides a milder and more selective source of electrophilic iodine compared to molecular iodine. The solvent, DCM, is inert under these conditions. Catalytic acid is often necessary to activate the halogenating agent. It is crucial to acknowledge that this reaction may yield a mixture of isomers, and purification is essential.

Structural Elucidation

The identity and purity of the synthesized this compound would be confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the indole ring. The C2-H, C3-H, and N-H protons will appear in their characteristic regions. The remaining aromatic protons at C4 and C7 will appear as singlets due to the substitution pattern.

-

¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The signals for the carbon atoms bearing the halogens (C5 and C6) will be influenced by the electronegativity and size of the bromine and iodine atoms.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition (C₈H₅BrIN). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic N-H stretching band around 3400 cm⁻¹, as well as C-H and C=C stretching frequencies for the aromatic system.

Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in its capacity to undergo selective functionalization through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in oxidative addition to a palladium(0) catalyst. This differential reactivity allows for a stepwise and site-selective introduction of different substituents.

Caption: Key reaction sites on this compound.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for forming C-C bonds.[5][7][8][9]

-

First Coupling at C6: By using mild reaction conditions (e.g., a suitable palladium catalyst and base), one can selectively couple a boronic acid (R¹-B(OH)₂) at the C6 position, replacing the iodine atom while leaving the bromine atom intact.

-

Second Coupling at C5: The resulting 5-bromo-6-substituted indole can then be subjected to a second Suzuki-Miyaura coupling, often under more forcing conditions, to introduce a different group (R²) at the C5 position.

This stepwise approach allows for the modular and efficient synthesis of highly substituted indole derivatives with diverse functionalities at the C5 and C6 positions.

Applications in Research and Drug Development

The indole scaffold is a key feature in many approved drugs and clinical candidates.[10] Functionalization of the indole core is a common strategy to modulate the pharmacological properties of a lead compound. This compound is a valuable starting material for creating libraries of novel compounds for biological screening.

-

Oncology: Many kinase inhibitors used in cancer therapy are based on heterocyclic scaffolds. For instance, derivatives of 5-substituted indole-2-carboxamides have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[11] The ability to introduce diverse substituents at the C5 and C6 positions of the indole ring using this compound as a precursor allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against cancer-related targets.

-

Antiviral and Antimicrobial Agents: Halogenated indoles are precursors to compounds with potential antiviral and antimicrobial activities. The development of new agents is critical to combatting drug resistance.

-

Neuroscience: The indole core is present in neurotransmitters like serotonin. Synthetic indole derivatives are widely explored for their potential to treat neurological and psychiatric disorders.

Conclusion

This compound represents a strategically important and versatile building block for medicinal chemists and synthetic researchers. Its dihalogenated nature, with two distinct and selectively addressable positions for cross-coupling reactions, provides a powerful platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is crucial for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

- Zhang, Y., et al. (2019). Enantioselective Remote C6-Selective C–H Functionalization of 2,3-Disubstituted Indoles.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Smith, A. B., et al. (2020). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Organic Letters, 22(15), 5891–5896.

- Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1338-1351.

- Smith, J. D., et al. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters.

- Hu, Y., et al. (2022). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes.

- Li, X., et al. (2023).

- Reddy, R. S., et al. (2010). Synthesis of five- and six-membered dihalogenated heterocyclic compounds by electrophile-triggered cyclization. The Journal of Organic Chemistry, 75(16), 5670–5678.

-

PubChem. (n.d.). 5-bromo-3-iodo-1H-indole. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 5,6-dihydroxyindole.

- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

-

Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Le, C. M., & Rovis, T. (2018). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS medicinal chemistry letters, 9(10), 969–973.

- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662.

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

- De Clercq, E. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future medicinal chemistry, 4(7), 847–857.

- El-Naggar, M., et al. (2021). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 12(9), 1548-1563.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole synthesis [organic-chemistry.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Yoneda Labs [yonedalabs.com]

- 10. ecommons.luc.edu [ecommons.luc.edu]

- 11. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activities of Novel Dihalogenated Indoles

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The strategic introduction of halogen atoms, particularly dihalogenation, has emerged as a powerful strategy to modulate the physicochemical properties and enhance the biological activities of these compounds.[3][4] This guide provides an in-depth exploration of the burgeoning field of novel dihalogenated indoles, offering a comprehensive overview of their potential biological activities, underlying mechanisms of action, and the requisite experimental methodologies for their evaluation. We delve into the antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties of these fascinating molecules, equipping researchers and drug development professionals with the foundational knowledge to navigate this promising area of therapeutic discovery.

Introduction: The Rationale for Dihalogenation of the Indole Nucleus

The indole ring system is a ubiquitous feature in a vast array of natural products and synthetic compounds with significant pharmacological activities.[5] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for drug design. Halogenation is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds.[3] The introduction of two halogen atoms onto the indole core can profoundly influence its biological profile through several mechanisms:

-

Enhanced Lipophilicity: Halogens increase the lipophilicity of the molecule, which can improve its ability to cross biological membranes and reach intracellular targets.[3]

-

Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the electron density of the indole ring, influencing its reactivity and binding affinity for biological targets.

-

Metabolic Stability: Halogenation can block sites of metabolism, increasing the metabolic stability and in vivo half-life of the compound.[3]

-

Halogen Bonding: The ability of halogen atoms to act as halogen bond donors allows for specific interactions with biological macromolecules, potentially leading to enhanced potency and selectivity.

This guide will systematically explore the diverse biological activities that have been reported for dihalogenated indoles, providing a technical framework for their continued investigation.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[6] Dihalogenated indoles have demonstrated significant promise in this arena, exhibiting potent activity against a broad spectrum of bacteria and fungi, including clinically relevant resistant strains.[7][8][9]

Mechanism of Action

The antimicrobial effects of dihalogenated indoles are often multifactorial. Studies have shown that these compounds can disrupt bacterial cell membranes, inhibit biofilm formation, and interfere with key cellular processes.[7][8] For instance, certain dihalogenated indoles have been shown to generate intracellular reactive oxygen species (ROS), leading to oxidative stress and cell death.[8] Furthermore, they can downregulate the expression of virulence factors and quorum sensing genes, which are crucial for bacterial pathogenesis.[8]

Structure-Activity Relationships (SAR)

Research has highlighted the importance of the halogenation pattern for antimicrobial potency. Specific di-halogenation at positions C4, C5, and C6 of the indole ring, particularly with bulkier halogens like bromine and iodine, appears to enhance antibacterial activity.[7] For example, compounds like 4-bromo-6-chloroindole and 6-bromo-4-iodoindole have shown potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA).[7][8] Similarly, di-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, have displayed significant antifungal activity against various Candida species.[9]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of representative dihalogenated indoles against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-bromo-6-chloroindole | S. aureus (MRSA 33591) | 30 | [7] |

| 6-bromo-4-iodoindole | S. aureus (MRSA 33591) | 20 | [7] |

| 4,6-dibromoindole | C. albicans DAY185 | 25 | [9] |

| 5-bromo-4-chloroindole | C. albicans DAY185 | 25 | [9] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel dihalogenated indoles using the broth microdilution method, a standard technique in microbiology.[10][11]

Materials:

-

Test compound (dihalogenated indole)

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[10]

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic/antifungal (e.g., gentamicin, fluconazole)[8][12]

-

Negative control (broth only)

-

Solvent for test compound (e.g., DMSO)

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of the dihalogenated indole in a suitable solvent. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for Candida species) for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow Diagram

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity: Targeting the Hallmarks of Cancer

The indole nucleus is a prominent feature in a number of approved and investigational anticancer drugs.[13][14] Dihalogenation offers a promising avenue to enhance the anticancer efficacy of this scaffold.

Mechanisms of Action

Dihalogenated indoles can exert their anticancer effects through a variety of mechanisms that target the hallmarks of cancer.[15] These include:

-

Induction of Apoptosis: Many indole derivatives, including halogenated ones, can trigger programmed cell death in cancer cells by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins like Bcl-2 and Mcl-1.[16][17]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases (e.g., G2/M or G0/G1).[17]

-

Inhibition of Signaling Pathways: Dihalogenated indoles can interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways, which are critical for cell growth, proliferation, and survival.[14][16][18]

-

Inhibition of Tubulin Polymerization: Some indole derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to mitotic catastrophe in cancer cells.[16]

-

Enzyme Inhibition: Dihalogenated indoles can also function as inhibitors of various enzymes that are crucial for cancer progression, such as protein kinases, topoisomerases, and histone deacetylases (HDACs).[16][19]

Signaling Pathway Diagram

Caption: Anticancer Mechanisms of Dihalogenated Indoles.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[20][21]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dihalogenated indole)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the dihalogenated indole in complete medium and add them to the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[21]

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and certain cancers.[22] Indole derivatives have been investigated for their anti-inflammatory properties, and dihalogenation can further enhance this activity.[23][24]

Mechanism of Action

Dihalogenated indoles can exert anti-inflammatory effects by targeting key components of the inflammatory response. These mechanisms include:

-

Inhibition of Pro-inflammatory Enzymes: Some indole derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[23]

-

Modulation of Inflammatory Signaling Pathways: These compounds can suppress the activation of pro-inflammatory signaling pathways, such as the NF-κB pathway, which controls the expression of numerous inflammatory genes, including those for cytokines like TNF-α and IL-6.[22][25][26]

-

Reduction of Pro-inflammatory Cytokine Production: By inhibiting key signaling pathways, dihalogenated indoles can reduce the production and release of pro-inflammatory cytokines.[27]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[26]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Test compound (dihalogenated indole)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (for NO measurement)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

-

Pre-treatment with Compound: Pre-treat the cells with various concentrations of the dihalogenated indole for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with cells treated with the compound but not stimulated with LPS to assess cytotoxicity.

-

Incubation: Incubate the plates for 24 hours.

-

Measurement of Nitric Oxide: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent. The absorbance is measured at 540 nm.

-

Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

In Vivo Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of new compounds.[28][29][30]

Procedure Outline:

-

Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the dihalogenated indole orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).[23]

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Oxidative stress and neuroinflammation are implicated in the pathogenesis of various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[31][32] Indole-based compounds, including halogenated derivatives, have shown potential as neuroprotective agents.[31][33][34]

Mechanism of Action

The neuroprotective effects of dihalogenated indoles are thought to be mediated by:

-

Antioxidant and ROS Scavenging Properties: These compounds can directly scavenge reactive oxygen species (ROS) and reduce oxidative stress in neuronal cells.[31][32]

-

Anti-inflammatory Effects in the Central Nervous System: By modulating inflammatory pathways, they can reduce neuroinflammation.[35]

-

Inhibition of Amyloid Aggregation: Some indole derivatives have been shown to interfere with the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[34]

-

Modulation of Neuroprotective Signaling Pathways: They may activate signaling pathways that promote neuronal survival.[33]

Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress in Neuronal Cells)

This assay evaluates the ability of a compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from oxidative stress-induced cell death.[34]

Materials:

-

SH-SY5Y cell line

-

Complete cell culture medium

-

Test compound (dihalogenated indole)

-

Hydrogen peroxide (H₂O₂)

-

MTT or other viability assay reagents

-

Sterile 96-well cell culture plates

Procedure:

-

Cell Seeding and Differentiation (if applicable): Seed SH-SY5Y cells and, if desired, differentiate them into a more neuron-like phenotype using agents like retinoic acid.

-

Pre-treatment with Compound: Pre-treat the cells with various concentrations of the dihalogenated indole for a few hours.

-

Induction of Oxidative Stress: Expose the cells to a toxic concentration of H₂O₂ to induce oxidative stress and cell death.

-

Incubation: Incubate for an appropriate duration (e.g., 24 hours).

-

Assessment of Cell Viability: Measure cell viability using the MTT assay or another suitable method.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration compared to the H₂O₂-treated control.

Conclusion and Future Directions

Novel dihalogenated indoles represent a highly promising class of compounds with a diverse range of potential biological activities. Their enhanced physicochemical properties and ability to interact with multiple biological targets make them attractive candidates for further drug discovery and development efforts. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this exciting chemical space.

Future research should focus on:

-

Synthesis of diverse libraries of dihalogenated indoles to further probe structure-activity relationships.

-

In-depth mechanistic studies to elucidate the precise molecular targets of the most potent compounds.

-

Evaluation in more complex in vivo models of disease to assess their efficacy and safety profiles.

-

Pharmacokinetic and toxicological studies to determine their drug-like properties.

By systematically applying the principles and methodologies outlined herein, the scientific community can unlock the full therapeutic potential of novel dihalogenated indoles for the benefit of human health.

References

- Jain, A. K., & Sharma, S. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.

- García-Rubiño, M. E., & González-Muñiz, R. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Topics in Medicinal Chemistry, 15(19), 1939-1946.

- Hamid, R., & Rotshteyn, Y. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1049, 23-32.

- Screening models for inflamm

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). Bentham Science.

- In vitro methods of screening of anticancer agents. (n.d.). Slideshare.

- Screening Methods for Antiinflamm

- Lee, J. H., et al. (2025). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Microbial Biotechnology, 18(12), e70280.

- Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols. (2025). Benchchem.

- Atanasov, A. G., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(15), 4496.

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). bioMérieux.

- Barresi, E., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. International Journal of Molecular Sciences, 24(13), 10834.

- de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 23(1), 143-152.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH.

- Lee, J. H., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology, 18(12), e70280.

- Alpan, A., et al. (2020). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Pharmaceutical Chemistry Journal, 54(5), 488-494.

- Vitanza, L., et al. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 12(4), 734.

- Lee, J. H., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 11(11), 1145.

- Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA.

- Antimicrobial Susceptibility Testing. (n.d.). CLSI.

- Singh, S., & Singh, P. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114106.

- Alpan, A., et al. (2020). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Pharmaceutical Chemistry Journal, 54(5), 488-494.

- Stolc, S. (1999). Indole Derivatives as Neuroprotectants. Life Sciences, 65(18-19), 1923-1930.

- Lee, J. H., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 11(11), 1145.

- Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science, 12(12), 001-016.

- The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I. (1998). Bioorganic & Medicinal Chemistry Letters, 8(14), 1867-1872.

- Kamal, A., et al. (2018). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Current Drug Targets, 19(14), 1632-1655.

- Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors. (2020). Molecules, 25(6), 1377.

- Wang, Y., et al. (2019).

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2019). Anti-Cancer Agents in Medicinal Chemistry, 19(1), 25-41.

- Sanna, G., et al. (2018). Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. Molecules, 23(10), 2568.